molecular formula C16H16FN5O2S2 B2765883 8-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}[1,2,4]triazolo[4,3-a]pyridine-3(2H)-thione CAS No. 1707586-26-2

8-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}[1,2,4]triazolo[4,3-a]pyridine-3(2H)-thione

Cat. No. B2765883
M. Wt: 393.46
InChI Key: OUDSWYDWASSUBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}[1,2,4]triazolo[4,3-a]pyridine-3(2H)-thione is a useful research compound. Its molecular formula is C16H16FN5O2S2 and its molecular weight is 393.46. The purity is usually 95%.
BenchChem offers high-quality 8-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}[1,2,4]triazolo[4,3-a]pyridine-3(2H)-thione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}[1,2,4]triazolo[4,3-a]pyridine-3(2H)-thione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Herbicidal Activity

Research indicates that derivatives of [1,2,4]triazolo[1,5-a]pyridine compounds, including those related to the mentioned compound, exhibit significant herbicidal activity against a broad spectrum of vegetation at low application rates. For instance, compounds prepared by condensation of a 2-chlorosulfonyl[1,2,4]triazolo[1,5-a]pyridine compound with an aryl amine have been found to possess excellent herbicidal effectiveness (Moran, 2003).

Serotonin Receptor Antagonism

A series of bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives, featuring a 4-fluorophenylpiperazine group, demonstrated potent 5-HT2 (serotonin) receptor antagonist activity. Among these, specific derivatives exhibited greater antagonist activity than known compounds, suggesting their potential in the development of treatments for disorders associated with serotonin (Watanabe et al., 1992).

Insecticidal Potential

Compounds incorporating the sulfonamide-bearing thiazole moiety, akin to the structure of the queried compound, were synthesized and evaluated for their insecticidal activity against the cotton leafworm, Spodoptera littoralis. These compounds, characterized by a broad range of heterocyclic frameworks including triazolo[4,3-a]pyrimidine, showed potent toxic effects, highlighting their potential as effective insecticidal agents (Soliman et al., 2020).

properties

IUPAC Name

8-[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl-2H-[1,2,4]triazolo[4,3-a]pyridine-3-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN5O2S2/c17-12-3-5-13(6-4-12)20-8-10-21(11-9-20)26(23,24)14-2-1-7-22-15(14)18-19-16(22)25/h1-7H,8-11H2,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUDSWYDWASSUBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CN4C3=NNC4=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}[1,2,4]triazolo[4,3-a]pyridine-3(2H)-thione

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